![molecular formula C17H19N3O2 B14166300 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone CAS No. 732995-95-8](/img/structure/B14166300.png)
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a quinoline moiety and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone typically involves the reaction of 2-methylquinoline-4-carboxylic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: A simpler analog with similar quinoline structure but lacking the piperazine moiety.
4-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone is unique due to its combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
732995-95-8 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
1-[4-(2-methylquinoline-4-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H19N3O2/c1-12-11-15(14-5-3-4-6-16(14)18-12)17(22)20-9-7-19(8-10-20)13(2)21/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
HNCHMKPREULCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C(=O)C |
Löslichkeit |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



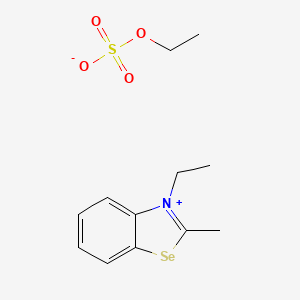


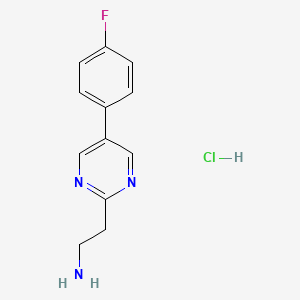
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
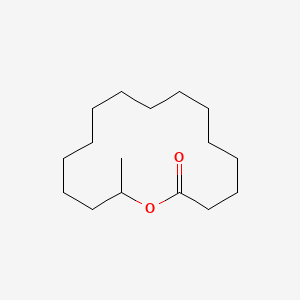
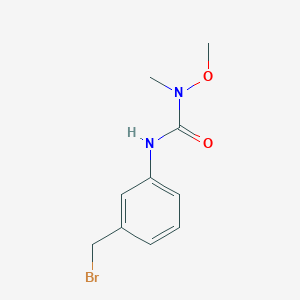
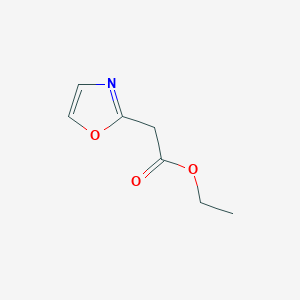
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)

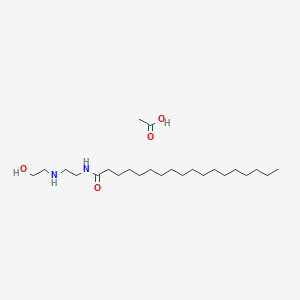
![2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14166264.png)
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)
